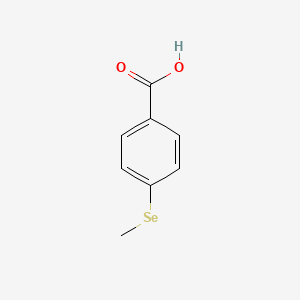
4,4'-Diisocyano-3,3',5,5'-tetramethyl-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H16N2 It is a derivative of biphenyl, where the biphenyl core is substituted with isocyano groups at the 4 and 4’ positions and methyl groups at the 3, 3’, 5, and 5’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl typically involves the following steps:
Starting Material: The synthesis begins with 3,3’,5,5’-tetramethyl-1,1’-biphenyl.
Functional Group Introduction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The isocyano groups can participate in nucleophilic substitution reactions.
Coordination Chemistry: The isocyano groups can coordinate with metal centers, forming metal complexes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Coordination Chemistry: Metal salts such as palladium or platinum complexes are often used.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include substituted biphenyl derivatives.
Metal Complexes: Coordination with metals can lead to the formation of various metal-organic frameworks or complexes.
科学研究应用
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl has several applications in scientific research:
Materials Science: Used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the activity and selectivity of metal catalysts.
Organic Electronics: Potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl primarily involves its ability to coordinate with metal centers. The isocyano groups act as ligands, forming stable complexes with metals. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and polymerization.
相似化合物的比较
Similar Compounds
3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the isocyano groups, making it less reactive in coordination chemistry.
4,4’-Diisocyano-1,1’-biphenyl: Similar structure but without the methyl groups, which can affect its steric and electronic properties.
Uniqueness
4,4’-Diisocyano-3,3’,5,5’-tetramethyl-1,1’-biphenyl is unique due to the presence of both isocyano and methyl groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in materials science and catalysis.
属性
CAS 编号 |
173206-51-4 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC 名称 |
2-isocyano-5-(4-isocyano-3,5-dimethylphenyl)-1,3-dimethylbenzene |
InChI |
InChI=1S/C18H16N2/c1-11-7-15(8-12(2)17(11)19-5)16-9-13(3)18(20-6)14(4)10-16/h7-10H,1-4H3 |
InChI 键 |
CCERNTLXMJNPCS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1[N+]#[C-])C)C2=CC(=C(C(=C2)C)[N+]#[C-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


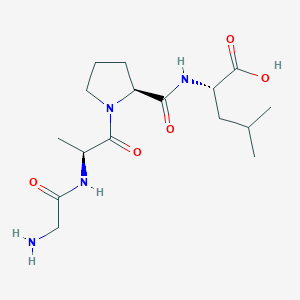
![2-Fluoro-4-[4-(3-methoxypropyl)cyclohexyl]benzonitrile](/img/structure/B14271170.png)
![3-Oxo-N-propyl-1,4-diazaspiro[4.5]dec-1-ene-2-carboxamide](/img/structure/B14271178.png)
![N-[14-(4-Butylphenoxy)-3,6,9,12-tetraazatetradecan-1-YL]acetamide](/img/structure/B14271179.png)
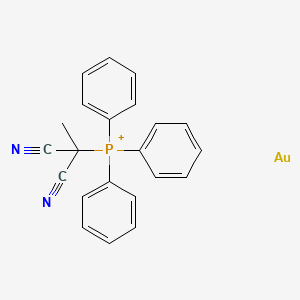
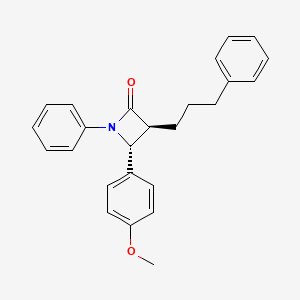
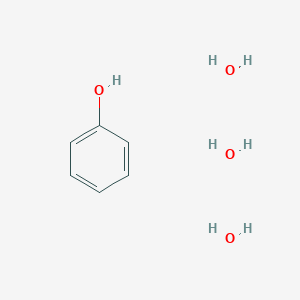
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
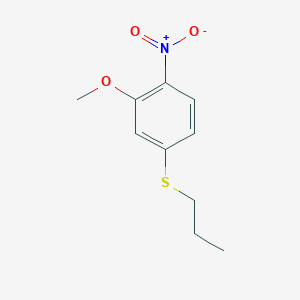
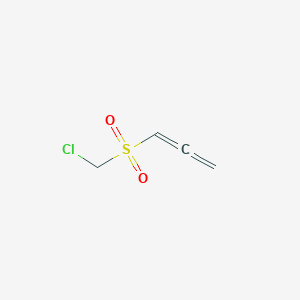
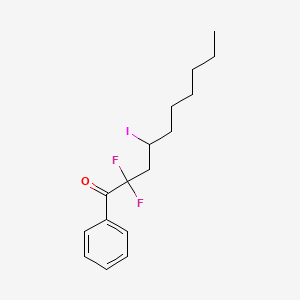
![2-{[(1H-Pyrazol-5-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B14271209.png)

